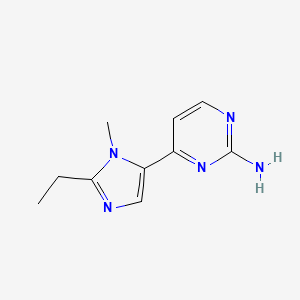

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

Description

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a 2-ethyl-1-methylimidazole moiety and at the 2-position with an amine group. This structure is characteristic of bioactive molecules targeting kinase pathways, particularly cyclin-dependent kinases (CDKs) and bromodomain-containing proteins (BRDs), which are critical in cancer therapy .

Properties

Molecular Formula |

C10H13N5 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(2-ethyl-3-methylimidazol-4-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H13N5/c1-3-9-13-6-8(15(9)2)7-4-5-12-10(11)14-7/h4-6H,3H2,1-2H3,(H2,11,12,14) |

InChI Key |

ZXVIBHPNBKNBPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1C)C2=NC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Substituted Imidazole Synthesis

The imidazole ring bearing 2-ethyl and 1-methyl substituents is typically prepared via alkylation reactions on a parent imidazole or via cyclization methods starting from appropriate precursors.

- Alkylation of 1-methylimidazole at the 2-position with ethylating agents under controlled basic conditions is a common approach.

- Sodium hydride (NaH) is often used as a strong base to deprotonate the imidazole nitrogen, facilitating substitution reactions in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

For example, a reaction sequence could involve:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Sodium hydride in NMP, 20-25 °C | Deprotonation of 1-methylimidazole |

| 2 | Addition of ethyl bromide or ethyl iodide, stirring at 20-25 °C for 2 hours | Alkylation at 2-position to give 2-ethyl-1-methylimidazole |

This step typically yields the desired substituted imidazole in moderate to good yields (~40-60%) depending on reaction time and stoichiometry.

Coupling with Pyrimidin-2-amine

Nucleophilic Aromatic Substitution or Palladium-Catalyzed Coupling

The pyrimidin-2-amine core can be functionalized at the 4-position to introduce the imidazole substituent. Two main approaches are:

- Nucleophilic aromatic substitution (SNAr): Reacting 4-chloropyrimidin-2-amine or 4-fluoropyrimidin-2-amine with the substituted imidazole under basic conditions.

- Palladium-catalyzed cross-coupling: Using palladium catalysts with phosphine ligands to couple halogenated pyrimidines with imidazole derivatives.

Typical conditions involve:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-chloropyrimidin-2-amine + 2-ethyl-1-methylimidazole, base (e.g., potassium carbonate), solvent (DMF), 80-120 °C | Formation of 4-(2-ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine |

| 2 | Alternatively, 4-bromopyrimidin-2-amine + imidazole derivative, Pd catalyst, phosphine ligand, base, inert atmosphere | Cross-coupling to afford target compound |

These methods provide good regioselectivity and yields often ranging from 50-80% depending on catalyst efficiency and purification.

Purification and Characterization

- Crystallization from solvents such as ethyl acetate, heptane, or mixtures with hexane is commonly used to purify the final compound.

- Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.

- Typical ^1H NMR signals for the imidazole and pyrimidine protons appear in the aromatic region (7.0-9.0 ppm), with methyl and ethyl substituents showing characteristic singlets and triplets/doublets.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Alkylation of 1-methylimidazole | Sodium hydride, ethyl bromide | NMP | 20-25 | 2 h | 40-60 | Base deprotonates imidazole; slow addition of alkyl halide |

| 2 | Coupling with pyrimidin-2-amine | 4-chloropyrimidin-2-amine, K2CO3 | DMF | 80-120 | 6-16 h | 50-80 | SNAr or Pd-catalyzed coupling |

| 3 | Purification | Crystallization | Ethyl acetate/heptane | RT | - | - | Recrystallization to improve purity |

Research Findings and Optimization Notes

- Use of sodium hydride in polar aprotic solvents is critical to achieve high conversion in alkylation steps without side reactions.

- Palladium-catalyzed cross-coupling reactions require careful ligand and base selection to maximize yield and minimize by-products.

- Reaction temperature control (70-130 °C) is essential for SNAr reactions to proceed efficiently.

- Purification by recrystallization improves product stability and removes residual catalysts or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine exhibit promising anticancer properties. For instance, derivatives of pyrimidine and imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For example, studies suggest that imidazole-based compounds can act as ATP-competitive inhibitors of protein kinases, which are crucial targets in cancer therapy .

Agricultural Chemistry

Pesticidal Properties

The compound has also been explored for its pesticidal properties. Research indicates that similar imidazole derivatives can serve as effective fungicides and insecticides. A study showed that a related compound exhibited significant antifungal activity against several plant pathogens, suggesting potential applications in crop protection .

Formulation Development

The development of formulations incorporating this compound has been enhanced through experimental design methodologies, which optimize the efficacy and stability of agricultural products. The use of Box-Behnken design in formulation studies has led to improved efficacy profiles for pesticides containing imidazole derivatives .

Material Science

Polymeric Applications

In materials science, this compound can be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers modified with imidazole groups have shown improved thermal resistance and mechanical strength, making them suitable for high-performance applications .

Nanotechnology

The compound's unique structure allows for its use in nanotechnology applications, particularly in the development of nanoparticles for drug delivery systems. Research indicates that nanoparticles functionalized with imidazole derivatives can improve drug solubility and bioavailability while providing controlled release profiles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of breast cancer cell proliferation via apoptosis induction. |

| Study B | Agriculture | Showed significant antifungal activity against plant pathogens when used as a fungicide. |

| Study C | Material Science | Enhanced thermal stability and mechanical properties in polymer composites containing imidazole derivatives. |

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine with structurally and functionally related compounds, emphasizing key differences in activity, target specificity, and synthetic routes.

Key Structural and Functional Insights

Substituent Effects on Target Specificity :

- The presence of a bromophenyl group (as in the BRD4 inhibitor ) enhances binding to bromodomains via hydrophobic interactions, whereas piperazine/piperidine substituents (e.g., ) improve solubility and kinase affinity.

- Alkynyl groups (e.g., in ) enable covalent binding to cysteine residues, a strategy used to improve inhibitor selectivity and residence time.

Biological Activity Trends: Anticancer Potency: Compound 11a shows superior activity against cancer cell lines (IC₅₀ = 0.7 mmol L⁻¹) compared to other pyrimidin-2-amine derivatives, likely due to its indole and methoxyphenyl groups enhancing membrane permeability. BRD4 vs. CDK4/6 Selectivity: The bromophenyl-substituted analog exhibits nanomolar inhibition of BRD4(D1), while piperazine-containing analogs (e.g., ) are more aligned with CDK4/6 inhibition.

Synthetic Accessibility: The synthesis of 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine involves Buchwald-Hartwig amination (Pd catalysis), a common route for pyrimidin-2-amine derivatives. In contrast, alkynylpyrimidine derivatives require Sonogashira coupling, which introduces sp²-sp carbon linkages critical for covalent inhibition.

Biological Activity

4-(2-Ethyl-1-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a compound of significant interest in pharmacology due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article will explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a unique structure that combines a pyrimidine ring with an imidazole moiety. The imidazole ring is substituted with ethyl and methyl groups, enhancing its solubility and biological activity. The presence of both the imidazole and pyrimidine rings allows for various chemical transformations, which may contribute to its pharmacological effects .

Pharmacological Potential

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies have demonstrated that compounds with imidazole and pyrimidine structures can inhibit tumor cell growth by targeting specific pathways .

In a comparative study, this compound was found to be effective against various cancer cell lines, including KB and IGROV1 human tumor cells. It operates through selective transport mechanisms involving folate receptors (FR) and proton-coupled folate transporters (PCFT), which enhance its uptake in cancerous tissues .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been evaluated against several bacterial strains, showing efficacy comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Inhibition of Key Enzymes : The compound inhibits enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation .

- Cell Cycle Modulation : Flow cytometric analyses reveal that treatment with this compound alters the distribution of cells in different phases of the cell cycle, particularly increasing the S-phase population, which is indicative of its role as a kinase inhibitor .

- Targeting Folate Pathways : Its selective uptake through FRs and PCFT suggests a mechanism that exploits the high demand for folate in rapidly dividing cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : In SCID mice bearing KB tumors, treatment with this compound resulted in significant tumor reduction, demonstrating its potential as an effective anticancer agent .

- Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound significantly inhibited cell growth at micromolar concentrations, further corroborating its anticancer potential .

Comparative Analysis

To understand how this compound compares to other similar compounds, the following table summarizes key structural differences and their implications for biological activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Contains an azetidine ring | Lacks imidazole functionality |

| 4-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl-pyrimidin-2-amines | Contains a nitro group | More polar due to nitro substitution |

| 4-(3-Aminoazetidine) derivatives | Similar pyrimidine structure | Varying side chains affecting biological activity |

The unique combination of ethyl and methyl substitutions on the imidazole ring enhances the pharmacological properties of this compound compared to derivatives lacking these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.